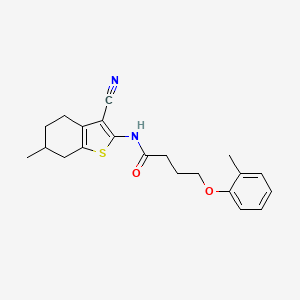

2-(1-(2-bromobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

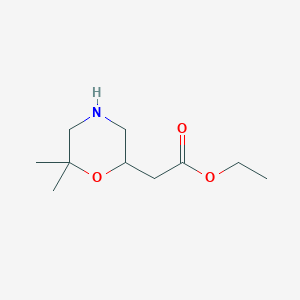

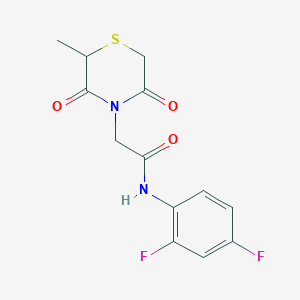

The compound “2-(1-(2-bromobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione” is a complex organic molecule that contains several functional groups and rings, including an azetidine ring, a bromobenzoyl group, and a tetrahydroisoindole dione group .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions involving the formation of the azetidine ring, the introduction of the bromobenzoyl group, and the formation of the tetrahydroisoindole dione group .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and rings. The azetidine ring is a four-membered ring containing one nitrogen atom, the bromobenzoyl group contains a bromine atom attached to a benzene ring, and the tetrahydroisoindole dione group is a bicyclic structure with two carbonyl groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromine atom in the bromobenzoyl group could potentially undergo substitution reactions, and the carbonyl groups in the tetrahydroisoindole dione group could be involved in various reactions such as reductions or nucleophilic additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point and melting point. The presence of the carbonyl groups could also influence its polarity and solubility .Wissenschaftliche Forschungsanwendungen

Synthesis of Nitrogen Heterocycles

Nitrogen heterocycles are a class of compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The compound can be involved in reactions leading to various nitrogen-containing heterocycles. For example, the synthesis of isoindolo[2,3-a][3]benzazepine derivatives from phthalimidin-2-ylacetic acid derivatives, including reactions with bromination and cyclization, indicates the versatility of similar structures in accessing diverse heterocyclic frameworks (Scartoni et al., 1979).

Creation of Isoindole-1,3-diones

Isoindole-1,3-diones are crucial intermediates for the synthesis of pharmaceuticals and dyes. A palladium-catalyzed aminocarbonylation of o-halobenzoates, resembling the core structure of the compound of interest, demonstrates an efficient approach to 2-substituted isoindole-1,3-diones, highlighting the method's tolerance to various functional groups (Worlikar & Larock, 2008). This method's adaptability underscores the compound's potential utility in synthesizing valuable isoindole derivatives.

Facile Synthesis of Azetidin-2,3-diones

Azetidin-2,3-diones serve as important synthons for biologically active compounds. An efficient synthesis approach involving radical-mediated rearrangement of bromobenzyloxy-substituted azetidin-2-ones illustrates the potential for creating azetidin-2,3-diones from structurally related compounds (Bari, Magtoof, & Bhalla, 2010). This method highlights the compound's relevance in generating key intermediates for further pharmaceutical exploration.

Drug Delivery and Prodrugs

The compound's structural resemblance to isoindoles and azetidines suggests its potential in drug delivery systems, particularly in designing prodrugs targeting specific tissues or conditions. Research on regiospecific elimination from reduced indolequinones, aiming at targeting hypoxic tissues, presents an example of how structurally similar compounds can be engineered for selective drug delivery (Jaffar et al., 1999).

Zukünftige Richtungen

The future research directions for this compound would depend on its intended use and the results of initial studies. If it shows promising activity in a particular area, such as pharmaceuticals or materials science, further studies could be conducted to optimize its properties and evaluate its efficacy and safety .

Eigenschaften

IUPAC Name |

2-[1-(2-bromobenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O3/c19-15-8-4-3-7-14(15)16(22)20-9-11(10-20)21-17(23)12-5-1-2-6-13(12)18(21)24/h1-4,7-8,11-13H,5-6,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLMPXZMGAUQCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC=CC=C4Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isopropyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2354488.png)

![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B2354491.png)

![4-amino-3-(benzo[d][1,3]dioxol-5-ylamino)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2354495.png)

![7-(Bromomethyl)spiro[2.5]octane](/img/structure/B2354496.png)

![3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid](/img/structure/B2354499.png)

![2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2354508.png)